1-(3-Chloro-4-methylphenyl)thiourea
Overview
Description
1-(3-Chloro-4-methylphenyl)thiourea is an organosulfur compound with the molecular formula C8H9ClN2S. It is a derivative of thiourea, characterized by the presence of a 3-chloro-4-methylphenyl group attached to the thiourea backbone. This compound has garnered significant attention due to its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
1-(3-Chloro-4-methylphenyl)thiourea is a complex molecule with a broad spectrum of pharmacological properties
Mode of Action
It is known that thioureas, in general, have multiple binding sites, making them flexible ligands for complexation with transition metals . This suggests that this compound may interact with its targets through similar mechanisms.
Biochemical Pathways
It is known that thioureas have demonstrated varied biological activities, such as antitumor, antiviral, antimicrobial, antiparasitic, insecticidal, herbicidal, pesticidal, and fungicidal properties . This suggests that this compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
It is known that thioureas have demonstrated varied biological activities . This suggests that this compound may have a broad spectrum of molecular and cellular effects.
Action Environment
It is known that the presence of both soft and hard donors within the same molecular framework facilitates thioureas to be applied as ion sensors and transition metal extractors . This suggests that environmental factors such as ion concentration and the presence of transition metals may influence the action of this compound.
Biochemical Analysis
Biochemical Properties
1-(3-Chloro-4-methylphenyl)thiourea has been found to interact with various enzymes and proteins. For instance, it has been reported to have potent inhibitory activity against the enzyme urease . Urease is an amidohydrolase enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-methylphenyl)thiourea typically involves the reaction of 3-chloro-4-methylaniline with thiocarbamoyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thiourea derivative. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: 3-chloro-4-methylaniline and thiocarbamoyl chloride
Catalysts: Sodium hydroxide or potassium carbonate
Solvents: Industrial-grade ethanol or methanol
Purification: Recrystallization from ethanol or methanol to obtain pure product
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The thiourea group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; conditions: room temperature to 50°C
Reduction: Lithium aluminum hydride; conditions: reflux in anhydrous ether
Substitution: Halides, alkoxides; conditions: room temperature to 50°C in polar solvents
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)thiourea has found applications in various scientific research fields:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Acts as an inhibitor for enzymes like urease, making it valuable in biochemical studies.
Medicine: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor.
Comparison with Similar Compounds
- 1-(3-Chloro-2-methylphenyl)thiourea
- 1-(4-Chloro-2-methylphenyl)thiourea
- 1-(3-Chloro-4-fluorophenyl)thiourea
Comparison: 1-(3-Chloro-4-methylphenyl)thiourea is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it exhibits distinct inhibitory properties and binding affinities, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
(3-chloro-4-methylphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUSOFAZMILXJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374012 | |
Record name | N-(3-Chloro-4-methylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117174-84-2 | |
Record name | N-(3-Chloro-4-methylphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 117174-84-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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